molecular formula C11H14N4 B13535488 1-(1-Methyl-1h-1,2,4-triazol-5-yl)-1-phenylethan-1-amine

1-(1-Methyl-1h-1,2,4-triazol-5-yl)-1-phenylethan-1-amine

Cat. No.: B13535488
M. Wt: 202.26 g/mol
InChI Key: BSXYLNIADPHEKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Methyl-1h-1,2,4-triazol-5-yl)-1-phenylethan-1-amine is a heterocyclic compound that features a triazole ring fused with a phenylethanamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methyl-1h-1,2,4-triazol-5-yl)-1-phenylethan-1-amine typically involves the formation of the triazole ring followed by its attachment to the phenylethanamine moiety. One common method includes the cyclization of appropriate precursors under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methyl-1h-1,2,4-triazol-5-yl)-1-phenylethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(1-Methyl-1h-1,2,4-triazol-5-yl)-1-phenylethan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1h-1,2,4-triazol-5-yl)-1-phenylethan-1-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, contributing to the compound’s biological effects .

Comparison with Similar Compounds

  • 1-(1-Methyl-1H-1,2,4-triazol-5-yl)-1-propanone
  • 1-(1-Methyl-1H-1,2,4-triazol-5-yl)-1-propanamine
  • 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids

Uniqueness: 1-(1-Methyl-1h-1,2,4-triazol-5-yl)-1-phenylethan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H14N4

Molecular Weight

202.26 g/mol

IUPAC Name

1-(2-methyl-1,2,4-triazol-3-yl)-1-phenylethanamine

InChI

InChI=1S/C11H14N4/c1-11(12,9-6-4-3-5-7-9)10-13-8-14-15(10)2/h3-8H,12H2,1-2H3

InChI Key

BSXYLNIADPHEKA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)(C2=NC=NN2C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.